3-(1-Hydroxy-2-methylpropan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol
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Overview
Description
3-(1-Hydroxy-2-methylpropan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol is a chemical compound with a unique structure that includes a hydroxy group, a trifluoromethyl group, and an oxazoline ring
Preparation Methods
The synthesis of 3-(1-Hydroxy-2-methylpropan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol typically involves multiple steps. One common synthetic route includes the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different oxazoline derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(1-Hydroxy-2-methylpropan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxy-2-methylpropan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar compounds to 3-(1-Hydroxy-2-methylpropan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol include:
- 3-(1-Hydroxy-2-methylpropan-2-yl)-1-phenylthiourea
- 3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its trifluoromethyl group and oxazoline ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H12F3NO3 |
---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
3-(1-hydroxy-2-methylpropan-2-yl)-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C8H12F3NO3/c1-6(2,4-13)5-3-7(14,15-12-5)8(9,10)11/h13-14H,3-4H2,1-2H3 |
InChI Key |
PNSWEEJKYNGZNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=NOC(C1)(C(F)(F)F)O |
Origin of Product |
United States |
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